Icaritin

Übersicht

Beschreibung

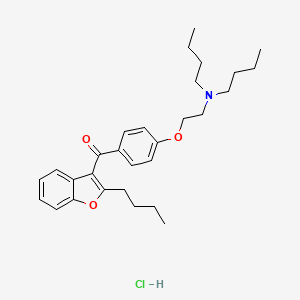

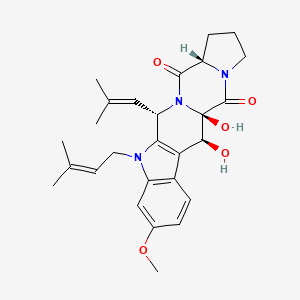

Icaritin ist eine Flavonoidverbindung, die aus der chinesischen Pflanze Epimedium gewonnen wird, die im Volksmund als „Horny Goat Weed“ bekannt ist. Es ist ein Aglykon von Flavonoidglykosiden und hat signifikante biologische Aktivitäten gezeigt, darunter Antikrebs-, entzündungshemmende und osteogene Eigenschaften . This compound wurde umfassend auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von Leberzellkarzinomen und anderen Krebsarten .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

This compound kann aus Icariin, einem Glykosid, das in Epimedium vorkommt, durch enzymatische Hydrolyse synthetisiert werden. Der Prozess beinhaltet die Verwendung von α-L-Rhamnosidasen und β-Glukosidasen, um Icariin zu this compound zu hydrolysieren . Diese Biokonversion kann unter Verwendung der Ganzzellkatalyse durchgeführt werden, die sich als sehr effizient erwiesen hat .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Herstellung amorpher this compound-Nanopartikel, um seine Bioverfügbarkeit zu verbessern. Eine reaktive Fällungstechnik wird verwendet, um diese Nanopartikel herzustellen, die sich durch ihre geringe Größe und ihre hohen Auflösungsraten auszeichnen . Diese Methode beinhaltet die Bildung von Wasserstoffbrückenbindungen zwischen der hydrophilen Kette von Polymeren und den Hydroxylgruppen von this compound, wodurch die Kristallisation und Aggregation verhindert werden .

Wissenschaftliche Forschungsanwendungen

Icaritin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: This compound wird wegen seiner Antikrebs-Eigenschaften untersucht, insbesondere bei der Behandlung von Leberzellkarzinomen.

Wirkmechanismus

This compound entfaltet seine Wirkungen über mehrere molekulare Wege. Es fördert die Apoptose und hemmt die Proliferation von Leberzellkarzinomzellen durch Herunterregulierung der Alpha-Fetoprotein-Genexpression über den p53-Weg . This compound hemmt auch die murine double minute 2-vermittelte p53-Ubiquitinylierung-Degradation, verbessert die Stabilität von p53 und hemmt transkriptionell den Alpha-Fetoprotein-Promotor . Darüber hinaus wurde gezeigt, dass this compound den Phosphoinositid-3-Kinase/Proteinkinase-B-Weg aktiviert, was zu seinen Antikrebs-Effekten beiträgt .

Wirkmechanismus

Target of Action

Icaritin, a natural product with a wide range of anti-tumor effects, has been found to regulate several key molecules and pathways concerning cell fate . The primary targets of this compound include AKT1 , HSP90AA1 , CDK4 , CCND1 , and EGFR . These targets play crucial roles in various cellular processes, including cell proliferation, survival, and apoptosis.

Mode of Action

This compound interacts with its targets, leading to a series of cellular changes. For instance, this compound treatment induces sustained activation of the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway . This pathway is crucial for cell survival and growth, and its activation by this compound contributes to its anti-tumor effects .

Biochemical Pathways

This compound affects several biochemical pathways. The primary pathways through which this compound exerts its anti-tumor effects include cancer pathways , PI3K-Akt signaling pathway , MAPK signaling pathway , and resistance mechanisms to inhibitors of the epidermal growth factor receptor tyrosine kinase . These pathways are involved in regulating cell proliferation, survival, and apoptosis, and their modulation by this compound contributes to its anti-tumor effects .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is predominantly and rapidly biotransformed to its metabolite, which is slowly eliminated in vivo with a terminal half-life value of 4.51 hours . Due to significant phase ii metabolism with a positional preference on 3-oh, its usage in clinical settings is restricted . To minimize the phase II metabolism, structural optimization of this compound has been explored .

Result of Action

This compound effectively inhibits the viability and proliferation of various carcinoma cell lines . It causes S-phase arrest and promotes an increase in reactive oxygen species (ROS) . This compound significantly induces cellular senescence , and the expression of senescence-related proteins p53 and P21 increases significantly . These molecular and cellular effects contribute to the anti-tumor activity of this compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production efficiency of this compound can be enhanced through whole-cell catalysis, which shows higher production efficiency of this compound compared to previous reports . This suggests that the bioconversion process and the environment in which it occurs can significantly impact the availability and efficacy of this compound .

Biochemische Analyse

Biochemical Properties

Icaritin interacts with various enzymes and proteins in biochemical reactions . It is primarily prepared from flavonoid glycosides through a two-step catalysis process involving α-L-rhamnosidases and β-glucosidases .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Icaritin can be synthesized from icariin, a glycoside found in Epimedium, through enzymatic hydrolysis. The process involves the use of α-L-rhamnosidases and β-glucosidases to hydrolyze icariin into this compound . This bioconversion can be performed using whole-cell catalysis, which has been shown to be highly efficient .

Industrial Production Methods

Industrial production of this compound involves the preparation of amorphous this compound nanoparticles to enhance its bioavailability. A reactive precipitation technique is used to produce these nanoparticles, which are characterized by their small size and high dissolution rates . This method involves the formation of hydrogen bonds between the hydrophilic chain of polymers and the hydroxyl groups of this compound, inhibiting crystallization and aggregation .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Icaritin unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion. Die Hydrolyse von Icariin zu this compound ist eine Schlüsselreaktion bei seiner Herstellung .

Häufige Reagenzien und Bedingungen

Hydrolyse: α-L-Rhamnosidasen und β-Glukosidasen werden verwendet, um Icariin zu this compound zu hydrolysieren.

Oxidation und Reduktion:

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Hydrolyse von Icariin gebildet wird, ist this compound . Andere potenzielle Produkte aus Oxidations- und Reduktionsreaktionen wurden nicht umfassend untersucht.

Vergleich Mit ähnlichen Verbindungen

Icaritin ist unter den Flavonoiden aufgrund seiner starken biologischen Aktivitäten und seines therapeutischen Potenzials einzigartig. Ähnliche Verbindungen sind:

Icariin: Der Glykosidvorläufer von this compound, ebenfalls aus Epimedium gewonnen.

Baohuoside I: Ein weiteres Flavonoidglykosid, das in Epimedium gefunden wird und ähnliche osteogene Eigenschaften aufweist.

Epimedin A, B und C: Flavonoidglykoside mit unterschiedlichem Grad der Glykosylierung an den Positionen C-3 und C-7.

This compound zeichnet sich durch seine höhere Bioaktivität und sein Potenzial für industrielle Anwendungen in der Arzneimittelformulierung aus .

Eigenschaften

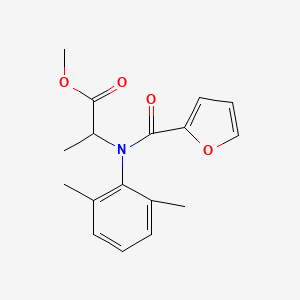

IUPAC Name |

3,5,7-trihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-9-14-15(22)10-16(23)17-18(24)19(25)20(27-21(14)17)12-5-7-13(26-3)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUXBSASAQJECY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152154 | |

| Record name | Icaritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118525-40-9 | |

| Record name | Icaritin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118525-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icaritin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118525409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icaritin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Icaritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICARITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFE666UELY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does icaritin exert its anti-tumor effects?

A1: this compound demonstrates multi-faceted anti-tumor activity by targeting various signaling pathways involved in tumor cell growth, survival, and immune evasion.

- Inhibition of IL-6/JAK/STAT3 Signaling: this compound effectively inhibits the IL-6/JAK/STAT3 signaling pathway, a key regulator of tumor cell proliferation, survival, and immune suppression in various cancers, including multiple myeloma [] and glioblastoma [].

- Modulation of Estrogen Receptors: this compound exhibits selective estrogen receptor (ER) modulating activity. In ERα-positive breast cancer cells, this compound can act as an estrogenic ligand at low concentrations but suppresses estrogen-stimulated growth at higher concentrations by promoting AhR-mediated ERα protein degradation [].

- Induction of Apoptosis and Autophagy: this compound induces both caspase-dependent apoptosis and autophagy in various cancer cells, including glioblastoma [], Burkitt lymphoma [], and hepatocellular carcinoma [].

- Inhibition of SphK1: this compound inhibits sphingosine kinase 1 (SphK1) activity in hepatocellular carcinoma cells, leading to the accumulation of pro-apoptotic ceramide and activation of JNK1 signaling [].

- Enhancement of Anti-tumor Immunity: this compound promotes anti-tumor immune responses by inhibiting the generation of immunosuppressive myeloid-derived suppressor cells (MDSCs) in the spleen, thereby enhancing T-cell infiltration and activity in the tumor microenvironment [, ].

Q2: What are the downstream effects of this compound on bone health?

A2: this compound demonstrates promising osteoinductive properties, promoting bone formation and inhibiting bone loss.

- Stimulation of Osteogenic Differentiation: this compound stimulates the osteogenic differentiation of human bone marrow-derived mesenchymal stem cells (hBMSCs) and human adipose tissue-derived stem cells (hADSCs) by upregulating the expression of bone-related genes and proteins, including BMPs, Runx2, and osteocalcin [].

- Inhibition of Adipogenesis: this compound suppresses adipogenic differentiation of mesenchymal stem cells (MSCs), reducing the formation of adipocytes in the bone marrow [].

- Regulation of Sclerostin Expression: this compound promotes osteogenesis by downregulating the expression of sclerostin (SOST), a negative regulator of bone formation, potentially via the Wnt/β-catenin/ERα axis [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C21H20O6 and a molecular weight of 368.38 g/mol.

Q4: How do structural modifications of this compound affect its activity?

A4: While detailed SAR studies weren't provided, some insights are available:

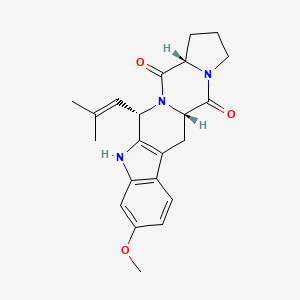

- Dehydrated this compound: This structural analog shows significantly weaker effects on the osteogenic differentiation of rBMSCs compared to this compound, suggesting the importance of the specific this compound configuration for its bioactivity [].

- Mannich base derivatives: Synthesizing this compound and β-anhydrothis compound Mannich base derivatives, researchers identified compounds with equal or higher cytotoxicity against various cancer cell lines compared to cisplatin, indicating the potential for enhancing this compound's anti-cancer activity through structural modifications [].

Q5: How stable is this compound and what are the strategies to improve its bioavailability?

A: this compound exhibits limited water solubility (<1.0 μg/mL), hindering its bioavailability and therapeutic application []. To address this, various strategies have been explored:

- PLGA/TCP Scaffold Incorporation: this compound has been incorporated into a porous poly (lactic-co-glycolic acid)/tricalcium phosphate (PLGA/TCP) scaffold to enable sustained release for enhanced bone defect repair [, , , ].

- mPEG-PLA Micelles: Encapsulation of this compound within mPEG-PLA micelles significantly improves its solubility (up to 2.0 mg/mL) and prolongs its circulation time in vivo, enhancing its therapeutic potential for ischemic brain injury [].

- PEG-PCL Micelles: this compound-loaded PEG-PCL micelles have demonstrated improved stability and sustained release profiles, enhancing its efficacy in treating oral squamous cell carcinoma [].

Q6: What is known about the pharmacokinetics of this compound?

A: Research indicates that this compound is primarily metabolized into glucuronide conjugates in rats, resulting in low oral bioavailability [, ].

- Absorption and Metabolism: Oral administration of this compound leads to dose-dependent but non-linear increases in the area under the concentration-time curve (AUC) for this compound and its metabolites []. this compound undergoes extensive first-pass metabolism, primarily via glucuronidation, leading to low bioavailability [].

- Excretion: A significant portion of this compound and its metabolites is excreted in feces, with a smaller fraction excreted in urine [].

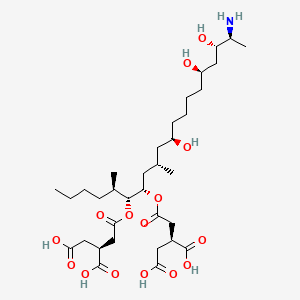

- Bioactive Metabolites: this compound's estrogenic activity in vivo is primarily attributed to its metabolites, desmethylthis compound, and icariside I, which exhibit delayed peak concentrations (tmax 8 h) compared to the parent compound [, ].

Q7: What is the evidence for this compound's efficacy in preclinical models?

A7: Numerous preclinical studies highlight this compound's therapeutic potential in various disease models:

- Cancer: this compound has shown potent anti-tumor activity against various cancer cell lines, including those derived from hepatocellular carcinoma [, , ], breast cancer [, ], glioblastoma [, ], Burkitt lymphoma [], multiple myeloma [], and oral squamous cell carcinoma [].

- Bone Health: this compound promotes bone formation and inhibits bone loss in preclinical models of osteoporosis and osteonecrosis [, , , ]. In a rabbit model of calvarial defects, this compound-loaded CaP ceramic scaffolds significantly enhanced bone regeneration and new vessel ingrowth compared to the control group [].

- Neuroprotection: this compound exhibits neuroprotective effects in a Drosophila model of Alzheimer's disease by reducing oxidative stress, improving energy metabolism, and restoring mitochondrial function []. It also demonstrates neuroprotective activity in a glutamate-induced PC-12 cell model by protecting against oxidative stress and apoptosis [].

Q8: What analytical methods are used to characterize and quantify this compound?

A8: Several analytical techniques are employed to study this compound:

- High-performance liquid chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS/MS), is commonly used to quantify this compound and its metabolites in biological samples [, , , , , , ].

- Capillary zone electrophoresis (CZE): CZE, coupled with LC-ESI-MS, can be utilized for identifying and characterizing this compound metabolites in biological samples like urine [].

- MTT assay: This colorimetric assay is widely used to assess cell viability and proliferation in response to this compound treatment [, , , , , , , , , ].

- Flow cytometry: This technique is employed to analyze various cellular processes, including cell cycle distribution, apoptosis, and ROS generation, in response to this compound treatment [, , , ].

- Western blotting: This technique is used to measure the expression levels of various proteins involved in this compound's mechanism of action, including signaling molecules, apoptotic markers, and autophagy-related proteins [, , , , , , , , , ].

Q9: What challenges are associated with this compound's solubility and how can they be addressed?

A9: this compound's low water solubility presents a significant challenge for its therapeutic application.

- Dissolution Rate and Bioavailability: The poor water solubility of this compound limits its dissolution rate, leading to low oral bioavailability and hindering its therapeutic efficacy [, ].

- Solid Dispersions: Preparing solid dispersions of this compound phytosomes with PVP significantly enhances its dissolution rate in vitro, indicating a promising approach to improving its bioavailability [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[1-(4-Tert-butylphenoxy)-3-(propan-2-ylamino)propan-2-yl]oxy}(oxo)acetic acid](/img/structure/B1674193.png)